ErbB-2-binding peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

562791-56-4 |

|---|---|

Molecular Formula |

C43H60N8O11 |

Molecular Weight |

865.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C43H60N8O11/c1-22(2)17-29(44)37(55)50-36(24(5)53)41(59)49-35(23(3)4)40(58)48-33(21-52)42(60)51-16-8-11-34(51)39(57)46-31(19-26-20-45-30-10-7-6-9-28(26)30)38(56)47-32(43(61)62)18-25-12-14-27(54)15-13-25/h6-7,9-10,12-15,20,22-24,29,31-36,45,52-54H,8,11,16-19,21,44H2,1-5H3,(H,46,57)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,61,62)/t24-,29+,31+,32+,33+,34+,35+,36+/m1/s1 |

InChI Key |

PGERLHWWNPYTKW-NQDQSAFWSA-N |

Isomeric SMILES |

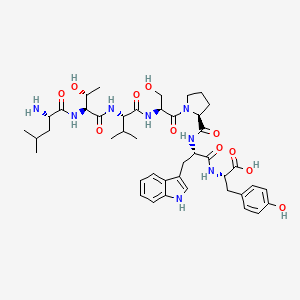

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Identifying ErbB-2 Peptide Mimics of Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies employed to identify and characterize peptide mimics of monoclonal antibodies (mAbs) targeting the ErbB-2 (also known as HER2) receptor. The overexpression of the ErbB-2 receptor tyrosine kinase is a significant factor in the progression of several cancers, making it a critical therapeutic target[1][2]. While monoclonal antibodies like Trastuzumab have proven effective, peptide mimics offer potential advantages as vaccine components or alternative therapeutic agents[3][4]. This document details the underlying signaling pathways, experimental workflows for identifying these peptides, and the quantitative analysis of their efficacy.

The ErbB-2 Signaling Pathway

ErbB-2 is a member of the epidermal growth factor receptor (EGFR) family.[2] Unlike other members, ErbB-2 has no known natural ligand[5]. It functions by forming heterodimers with other ligand-bound ErbB family members, which leads to the trans-autophosphorylation of its C-terminal tyrosine residues[6]. This activation triggers downstream signaling cascades, primarily the RAS/mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6][7] These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration.[5][7] In cancer cells where ErbB-2 is overexpressed, the formation of these dimers is uncontrolled, leading to malignant cell behavior.[7]

Caption: The ErbB-2 signaling pathway, primarily activating the PI3K/Akt and MAPK cascades.

Experimental Protocols for Identifying Peptide Mimics

The primary technique for discovering peptide mimics (or "mimotopes") of mAb epitopes is phage display.[3] This method uses bacteriophages to present vast libraries of random peptides on their surface, allowing for the selection of peptides that bind to a specific target, in this case, an anti-ErbB-2 monoclonal antibody.[1][8]

Phage Display Biopanning Workflow

The biopanning process enriches for phages displaying peptides that bind with high affinity to the target mAb through successive rounds of selection.[9][10]

References

- 1. Generation and characterization of peptide mimotopes specific for anti ErbB-2 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Clinical Proteomic Technologies for Cancer | Details for Erb-B2 Receptor Tyrosine Kinase 2 Peptide 2 [antibodies.cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation and characterization of peptide mimotopes specific for anti ErbB-2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Molecular Biology of the ERBB2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. A Detailed Protocol for Constructing a Human Single-Chain Variable Fragment (scFv) Library and Downstream Screening via Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

The Double-Edged Sword: Unraveling the Mechanism of ErbB-2-Binding Peptides in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The ErbB-2 (also known as HER2) receptor tyrosine kinase is a well-established oncogene, frequently overexpressed in a variety of cancers, most notably breast cancer, where it is associated with aggressive disease and poor prognosis. While monoclonal antibodies and small molecule tyrosine kinase inhibitors have revolutionized the treatment of ErbB-2-positive cancers, the emergence of resistance and the need for more targeted therapies have spurred the development of novel therapeutic agents. Among these, ErbB-2-binding peptides have emerged as a promising class of molecules with the potential to overcome some of the limitations of existing treatments. This technical guide provides an in-depth exploration of the mechanisms of action of these peptides, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

The ErbB-2 Signaling Axis: A Prime Target in Oncology

ErbB-2 is a member of the epidermal growth factor receptor (EGFR) family. Unlike other members of this family, ErbB-2 has no known natural ligand. Instead, it acts as a potent co-receptor, forming heterodimers with other ligand-bound ErbB receptors, most notably EGFR and ErbB-3. This dimerization event triggers the intrinsic tyrosine kinase activity of the receptors, leading to autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are central regulators of cell proliferation, survival, migration, and differentiation. In cancer cells, the overexpression of ErbB-2 leads to constitutive receptor dimerization and ligand-independent activation of these pro-tumorigenic signaling pathways.

Mechanisms of Action of ErbB-2-Binding Peptides

ErbB-2-binding peptides exert their anti-cancer effects through a variety of mechanisms, primarily centered on disrupting the normal function of the ErbB-2 receptor. These mechanisms can be broadly categorized as follows:

-

Inhibition of Receptor Dimerization: A primary mechanism of action for many ErbB-2-binding peptides is the steric hindrance of receptor dimerization. By binding to the extracellular domain of ErbB-2, these peptides can prevent its association with other ErbB family members, thereby blocking the initial step required for signal transduction.

-

Downregulation of ErbB-2 Expression: Some peptides, upon binding to ErbB-2, can induce receptor internalization. This process removes the receptor from the cell surface, leading to its subsequent degradation. The net effect is a reduction in the total amount of ErbB-2 available for signaling, a process known as downregulation. The EC-1 peptide, for instance, has been shown to induce ErbB-2 internalization in SKOv3 cells via clathrin-coated pits[1].

-

Inhibition of Downstream Signaling: By preventing dimerization and/or promoting internalization, ErbB-2-binding peptides effectively block the activation of downstream signaling pathways. This leads to a reduction in the phosphorylation of key signaling molecules such as Akt and ERK, ultimately inhibiting cell proliferation and survival.

-

Induction of Apoptosis: Certain peptides, some of which are derived from the ErbB-2 kinase domain itself, have been shown to directly induce apoptosis, or programmed cell death, in cancer cells[2]. This can occur through caspase-dependent pathways, leading to the organized dismantling of the cell.

-

Targeted Drug Delivery: The high specificity of ErbB-2-binding peptides for cancer cells overexpressing the receptor makes them ideal candidates for targeted drug delivery systems. By conjugating cytotoxic drugs, radionuclides, or imaging agents to these peptides, therapeutic payloads can be delivered directly to the tumor site, minimizing off-target toxicity.

Quantitative Analysis of Peptide-ErbB-2 Interactions

The efficacy of an ErbB-2-binding peptide is intrinsically linked to its binding affinity and its ability to inhibit downstream signaling and cell proliferation. The following tables summarize key quantitative data for several well-characterized ErbB-2-binding peptides.

| Peptide | Sequence | Binding Affinity (Kd) | Cell Line | Reference |

| KCCYSL | KCCYSL | 295 ± 56 nM | MDA-MB-435 | [3] |

| 1-D03 | MEGPSKCCYSLALSH | 236 nM | MDA-MB-435 | [4] |

| 3-G03 | SGTKSKCCYSLRRSS | 289 nM | MDA-MB-435 | [4] |

| P51 | CDTFPYLGWWNPNEYRY | 18.6 nM | SKBR3 | [5] |

| P25 | CKTIYYLGYYNPNEYRY | N/A | SKBR3 | [5] |

| Tc-HER2 | Hybrid Peptide | 49.97 ± 14.15 nM | SKBR3 | [6] |

| Peptide/Inhibitor | IC50 | Cell Line | Assay | Reference |

| 111In-DOTA(GSG)-KCCYSL | 42.5 ± 2.76 nM | MDA-MB-435 | Competitive Binding | [3] |

| MTP-NeuNT | ~1 µM | NT193 | MTT Proliferation Assay | [7] |

| nrCap18 | 0.29 µg/ml | MDA-MB-231 | MTT Assay | [8] |

| Trastuzumab | 0.1 µg/mL | SK-BR-3 | Cell Viability | [9] |

| Peptide | Internalization | Cell Line | Method | Reference |

| 111In-DOTA(GSG)-KCCYSL | ~11% of bound peptide | MDA-MB-435 | Radioactivity Measurement | [3] |

| EC-1-eGFP | Observed | SKOv3 | Confocal Microscopy | [1] |

| EC-1-eGFP | Not Observed | SKBr3 | Confocal Microscopy | [1] |

Experimental Protocols for Evaluating ErbB-2-Binding Peptides

The characterization of novel ErbB-2-binding peptides requires a suite of well-defined experimental protocols. This section provides detailed methodologies for key assays.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Principle: SPR measures the real-time interaction between a ligand (e.g., ErbB-2) immobilized on a sensor chip and an analyte (the peptide) in solution. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified ErbB-2 extracellular domain (ECD) protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP).

-

Inject the peptide solutions over the immobilized ErbB-2 surface at a constant flow rate.

-

Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between peptide injections using a low pH buffer (e.g., glycine-HCl, pH 2.0).

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized ErbB-2) to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate Kd (kd/ka).

-

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed ErbB-2-overexpressing cancer cells (e.g., SKBR3, BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of the this compound in cell culture medium.

-

Replace the medium in the wells with the peptide solutions. Include a vehicle control (medium without peptide).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat ErbB-2-overexpressing cells with the this compound at a concentration expected to induce apoptosis. Include an untreated control.

-

Incubate for a predetermined time (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate compensation controls for the fluorochromes used.

-

Gate the cell populations based on their fluorescence:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the peptide.

-

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated ErbB-2, Akt, ERK).

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat ErbB-2-overexpressing cells with the peptide for various times or at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ErbB-2, anti-total-ErbB-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using X-ray film or a digital imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of signaling inhibition.

-

Conclusion and Future Directions

ErbB-2-binding peptides represent a versatile and promising platform for the development of next-generation cancer therapeutics. Their diverse mechanisms of action, including the inhibition of receptor dimerization, induction of receptor internalization and degradation, blockade of downstream signaling, and direct induction of apoptosis, offer multiple avenues for therapeutic intervention. Furthermore, their high specificity for ErbB-2-overexpressing cancer cells makes them ideal candidates for targeted drug delivery, potentially leading to more effective and less toxic treatments.

The in-depth technical guide provided here offers a comprehensive overview of the current understanding of these peptides, supported by quantitative data and detailed experimental protocols. As research in this field continues, future efforts will likely focus on optimizing peptide affinity and stability, exploring novel peptide-drug conjugates, and investigating their efficacy in combination with existing cancer therapies. The continued exploration of ErbB-2-binding peptides holds great promise for improving the outcomes for patients with ErbB-2-positive cancers.

References

- 1. Cell type dependent endocytic internalization of ErbB2 with an artificial peptide ligand that binds to ErbB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Affinity maturation of an ERBB2-targeted SPECT imaging peptide by in vivo phage display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Role of ErbB-2 transmembrane domain in peptide interactions

An In-depth Technical Guide on the Role of the ErbB-2 Transmembrane Domain in Peptide Interactions

Abstract

The ErbB-2 (HER2) receptor, a member of the epidermal growth factor receptor (EGFR) family, is a critical player in cell growth and differentiation, and its overexpression is a key driver in several human cancers.[1][2] While much focus has been placed on its extracellular and kinase domains for therapeutic targeting, the single alpha-helical transmembrane domain (TMD) is emerging as a crucial element in receptor function.[3][4] The ErbB-2 TMD is not a passive membrane anchor; it actively participates in the dimerization and activation of the receptor, making it an attractive, albeit challenging, target for novel therapeutic interventions.[4][5][6] This technical guide provides a comprehensive overview of the ErbB-2 TMD's role in peptide interactions, detailing its structural features, involvement in signaling, and the use of TMD-mimicking peptides as inhibitory agents. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Structural Basis of ErbB-2 Transmembrane Domain Interactions

The four members of the ErbB family are single-chain glycoproteins featuring an extracellular ligand-binding region, a single transmembrane-spanning domain of about 23 residues, and an intracellular tyrosine kinase domain.[1] The TMD of ErbB-2, like other ErbB family members, is an alpha-helical structure that plays a pivotal role in the lateral dimerization necessary for signal transduction.[5][7]

Structural studies, including solution NMR, have revealed that ErbB-2 TMDs associate into a right-handed α-helical bundle.[5] This interaction is mediated by specific sequence motifs that allow for tight helix packing. Key among these are the "GxxxG-like" motifs (formed by residues with small side chains).[5][8] The ErbB-2 TMD contains two such motifs:

-

N-terminal GxxxG-like motif: This motif, involving residues like Thr652, Ser656, and Gly660, is believed to mediate the formation of the active receptor dimer.[5]

-

C-terminal GxxxG-like motif: This motif is thought to be involved in stabilizing a preformed, inactive dimer state.[4]

Ligand binding to the extracellular domain of a partner receptor (like ErbB-3) is proposed to induce a conformational change, a screw-like rotation, that shifts the TMD interaction from the C-terminal motif to the more energetically favorable N-terminal motif.[4] This rearrangement correctly positions the intracellular kinase domains for activation.[4] Oncogenic mutations, such as the V659E substitution (in the rat homolog Neu), can overstabilize the active dimer conformation, leading to constitutive receptor activation.[3][5][6]

Role in Receptor Dimerization and Signaling

ErbB-2 has no known natural ligand and is considered an "orphan" receptor.[9][10] Its signaling power is unleashed through heterodimerization with other ligand-bound ErbB family members, such as ErbB-1, ErbB-3, and ErbB-4.[11] The ErbB-2/ErbB-3 heterodimer is regarded as the most potent and oncogenic signaling unit in the ErbB family.[12][13]

The TMD is instrumental in this dimerization process.[12][13] While extracellular domains contribute to dimerization specificity, the TMDs provide a crucial interaction surface that helps stabilize the receptor complex and ensure the correct orientation of the cytoplasmic kinase domains for trans-autophosphorylation.[4][14] Upon activation, phosphorylated tyrosine residues in the C-terminal tail serve as docking sites for adaptor proteins containing SH2 and PTB domains (e.g., Shc, Grb2, PI3K), which in turn activate downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2][9][15] These pathways drive cellular processes like proliferation, survival, and migration.[2][9]

Peptide-Mediated Inhibition of ErbB-2 TMD

The critical role of TMD interactions in ErbB-2 activation makes them a prime target for inhibition. Short, hydrophobic peptides corresponding to the TMD sequence can be used to interfere with receptor dimerization.[3][16] These peptides can be delivered to cells, where they are thought to compete with the native TMDs, thereby preventing the formation of functional receptor dimers.[3][17]

Several studies have shown that peptides derived from the ErbB-2 TMD can specifically inhibit the autophosphorylation of the cognate receptor and block downstream signaling.[3][6][16] For example, a peptide named B2C-D, derived from the C-terminal domain of the ErbB-2 TMD, was shown to inhibit neuregulin- and EGF-induced ErbB activation, impede the proliferation of various human cancer cell lines, and slow tumor growth in vivo.[12][13] This inhibitory action is believed to stem from direct interference with the assembly of the ErbB-2-ErbB-3 heterodimer.[12][13] This strategy opens a new avenue for drug design, targeting the intramembrane space.[17]

References

- 1. ErbB - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Transmembrane Peptides as Inhibitors of ErbB Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transmembrane helix-helix interactions involved in ErbB receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Frontiers | Transmembrane Peptides as Inhibitors of Protein-Protein Interactions: An Efficient Strategy to Target Cancer Cells? [frontiersin.org]

- 7. Spatial structure of the transmembrane domain heterodimer of ErbB1 and ErbB2 receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The single transmembrane domains of ErbB receptors self-associate in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. HER2 therapy. HER2 (ERBB2): functional diversity from structurally conserved building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 13. Interfering with the Dimerization of the ErbB Receptors by Transmembrane Domain-Derived Peptides Inhibits Tumorigenic Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strong dimerization of wild-type ErbB2/Neu transmembrane domain and the oncogenic Val664Glu mutant in mammalian plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ErbB-1 and ErbB-2 Acquire Distinct Signaling Properties Dependent upon Their Dimerization Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transmembrane peptides as inhibitors of ErbB receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Structure-Activity Relationship of HER2-Targeting Peptides

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) governing peptides that target the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of the HER2 receptor, a transmembrane tyrosine kinase, is a key driver in several aggressive forms of cancer, including breast, gastric, and ovarian cancers.[1][2][3] While monoclonal antibodies have been successful in treating HER2-positive cancers, peptides offer advantages such as better tissue penetration and potentially lower immunogenicity due to their smaller size.[1] This guide summarizes the quantitative data on peptide affinity, details the experimental protocols used for their characterization, and illustrates the core concepts of HER2 signaling and peptide development.

The HER2 Signaling Pathway

HER2 is a unique member of the epidermal growth factor receptor (EGFR/ErbB) family as it lacks a known natural ligand.[4][5] Its activation is driven by dimerization with other ligand-bound ErbB family members (HER1, HER3, HER4) or by homodimerization when overexpressed on the cell surface.[4][6] The HER2/HER3 heterodimer is considered the most potent signaling complex, strongly activating downstream pathways.[4][7][8] Upon dimerization, the intracellular tyrosine kinase domain becomes activated, leading to autophosphorylation and the initiation of signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[4][6][8] These pathways are crucial for regulating cell proliferation, survival, and differentiation, and their dysregulation by HER2 overexpression contributes to tumorigenesis.[7][9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-Activity Relationship of HER2 Receptor Targeting Peptide and Its Derivatives in Targeted Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of HER2 Receptor Targeting Peptide and Its Derivatives in Targeted Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery [thno.org]

- 6. HER2 - Wikipedia [en.wikipedia.org]

- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Structure-activity relationship of conformationally constrained peptidomimetics for antiproliferative activity in HER2-overexpressing breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Conformational Landscape of ErbB-2-Binding Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the conformational landscape of peptides that bind to the ErbB-2 receptor, a critical target in cancer therapy. We will delve into the structural biology of these interactions, the experimental techniques used to characterize them, and the downstream signaling implications. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of peptide-based therapeutics targeting ErbB-2.

Introduction to ErbB-2 and Its Role in Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB-2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in cell growth, differentiation, and survival.[1] Unlike other members of the ErbB family, ErbB-2 does not have a known natural ligand.[1] Instead, it acts as a preferred heterodimerization partner for other ErbB receptors, amplifying their signaling cascades.[2]

Overexpression of ErbB-2, often due to gene amplification, is a key driver in several cancers, most notably in 20-25% of invasive breast cancers.[3] This overexpression leads to the constitutive activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/Akt pathways, which promote uncontrolled cell proliferation and survival.[3] Consequently, ErbB-2 is a major therapeutic target, and understanding the molecular interactions that can modulate its activity is of paramount importance.

Peptide-based inhibitors offer a promising therapeutic modality. They can be designed to bind with high affinity and specificity to the extracellular domain of ErbB-2, potentially blocking receptor dimerization and subsequent signal transduction.[1][4] The efficacy of these peptides is intrinsically linked to their three-dimensional structure, or conformation. A peptide's ability to adopt a specific, stable conformation that is complementary to the ErbB-2 binding site is crucial for its therapeutic potential. This guide will explore the methods used to investigate this "conformational landscape."

The ErbB-2 Signaling Pathway

Upon heterodimerization with other ErbB family members (e.g., EGFR/ErbB1, ErbB3), the intracellular kinase domain of ErbB-2 becomes activated, leading to the phosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two primary pathways activated by ErbB-2 are:

-

The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. The binding of the p85 subunit of phosphoinositide 3-kinase (PI3K) to phosphorylated ErbB-2 leads to the activation of Akt, which in turn phosphorylates a host of downstream targets that inhibit apoptosis and promote cell cycle progression.

-

The Ras/MAPK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and migration. Adaptor proteins like Grb2 and Shc bind to phosphotyrosine residues on ErbB-2, leading to the activation of Ras, which in turn activates the Raf-MEK-ERK kinase cascade.

A simplified representation of the ErbB-2 signaling pathway is depicted below.

Quantitative Data of ErbB-2-Binding Peptides

The development of effective ErbB-2-binding peptides relies on quantitative assessment of their binding affinity. The dissociation constant (Kd) is a key metric, with lower values indicating stronger binding. The following table summarizes the binding affinities of several reported ErbB-2-binding peptides.

| Peptide Name | Sequence | Method | Dissociation Constant (Kd) | Reference |

| P51 | CDTFPYLGWWNPNEYRY | SPRi | 18.6 nM | [5][6] |

| P25 | CKTIYYLGYYNPNEYRY | SPRi | 81.2 nM | [5][6] |

| pep27 | (Sequence not specified) | SPRi | 346 nM | [3][5][7] |

| pep27-24M | (Sequence not specified) | SPRi | 293 nM | [3][5][7] |

| KCCYSL | KCCYSL | ELISA | 180 ± 30 nM | [8] |

| 1-D03 | MEGPSKCCYSLALSH | (Not specified) | 236 nM | [9] |

| 3-G03 | SGTKSKCCYSLRRSS | (Not specified) | 289 nM | [9] |

| AHNP | (Sequence not specified) | (Not specified) | 150 nM | [10] |

| Z(HER2:342) Affibody | (Protein Scaffold) | (Not specified) | 22 pM | [3][7] |

Experimental Protocols

A multi-faceted experimental approach is required to fully characterize the conformational landscape and binding properties of ErbB-2-targeting peptides. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.

Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.

Protocol:

-

Resin Selection and Preparation:

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.[5]

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

-

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., HCTU) and a base (e.g., diisopropylethylamine - DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

-

Repeat Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final peptide product by mass spectrometry.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Principle: One molecule (the ligand, e.g., ErbB-2) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the peptide) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the ErbB-2 protein (ligand) by injecting it over the activated surface. The primary amine groups on the protein will form covalent bonds with the activated surface.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

-

Binding Measurement:

-

Prepare a series of dilutions of the peptide (analyte) in a suitable running buffer (e.g., HBS-EP).

-

Inject the peptide solutions sequentially over the sensor surface, from the lowest to the highest concentration.

-

For each injection, monitor the association phase (as the peptide binds to ErbB-2) and the dissociation phase (as the peptide dissociates when buffer is flowed over the surface).

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without immobilized ErbB-2) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves for each peptide concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.

Principle: Chiral molecules, such as peptides, absorb left and right-handed circularly polarized light differently. This differential absorption, plotted as a function of wavelength, produces a CD spectrum that is characteristic of the peptide's secondary structure.

Protocol:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer that does not have a high absorbance in the far-UV region (e.g., phosphate buffer).

-

Determine the precise concentration of the peptide solution, as this is critical for data analysis.

-

Prepare a blank sample containing only the buffer.

-

-

Instrument Setup:

-

Turn on the CD spectrometer and purge the system with nitrogen gas to remove oxygen, which absorbs in the far-UV.

-

Set the experimental parameters, including the wavelength range (typically 190-260 nm for secondary structure), scanning speed, and number of accumulations.

-

-

Data Acquisition:

-

Record a baseline spectrum using the buffer-only blank.

-

Record the CD spectrum of the peptide sample.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline spectrum from the peptide sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].[10]

-

Analyze the resulting spectrum to estimate the secondary structure content. This can be done by visual inspection of characteristic spectral features (e.g., minima at ~208 and ~222 nm for α-helices) or by using deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra for different secondary structures.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of ErbB-2-binding peptides.

Conclusion

The exploration of the conformational landscape of ErbB-2-binding peptides is a critical endeavor in the development of novel cancer therapeutics. By combining peptide design and synthesis with a suite of biophysical and cell-based assays, researchers can gain a detailed understanding of the structure-activity relationships that govern peptide binding and inhibitory function. The quantitative data and detailed protocols provided in this guide are intended to facilitate these efforts, ultimately contributing to the design of more potent and specific peptide-based drugs targeting ErbB-2-positive cancers.

References

- 1. peptide.com [peptide.com]

- 2. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. csbio.com [csbio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

Investigating the Downstream Signaling Effects of ErbB-2 Peptide Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling effects following the binding of therapeutic peptides to the ErbB-2 (HER2) receptor, a critical target in cancer therapy.[1][2][3][4] We will delve into the principal signaling cascades activated—the MAPK/ERK and PI3K/Akt pathways—and provide detailed experimental protocols and quantitative data to facilitate further research and drug development in this domain.[5][6][7][8]

Introduction to ErbB-2 and Peptide-Based Therapeutics

The ErbB-2 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a transmembrane glycoprotein with intrinsic tyrosine kinase activity.[2][9] Unlike other members of the ErbB family, ErbB-2 does not have a known natural ligand.[9][10] Its activation is primarily driven by heterodimerization with other ErbB receptors, such as EGFR (ErbB-1), ErbB-3, and ErbB-4, or through homodimerization when overexpressed.[11][12] This overexpression is a hallmark of several cancers, particularly a subset of breast cancers, and is associated with aggressive tumor growth and poor prognosis.[1][12][13][14]

Peptide-based therapeutics have emerged as a promising alternative to monoclonal antibodies for targeting ErbB-2.[2][3][15] These short peptides can be designed to mimic natural ligands or antibody binding sites, offering advantages such as smaller size, better tumor penetration, and lower immunogenicity.[2][15] Understanding the precise downstream signaling consequences of peptide binding is paramount for the rational design of novel and effective cancer therapies.

Core Signaling Pathways Activated by ErbB-2

Upon peptide-induced activation or dimerization, ErbB-2 undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[7][9] These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two most prominent pathways activated are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[5][6][8][16]

The MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[17] Activation of this pathway by ErbB-2 is primarily initiated by the recruitment of the Grb2-SOS complex to phosphorylated tyrosine residues on the receptor. This leads to the activation of the small G-protein Ras, which in turn activates a kinase cascade involving Raf, MEK, and finally ERK.[6][8][17] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.

The PI3K/Akt Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism.[17][18][19] ErbB-2 activation recruits the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[20] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[17][20] PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and Akt.[17][19] Phosphorylated Akt (p-Akt) then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate protein synthesis and cell growth.[21][22]

Visualizing the Signaling Cascades

To provide a clear visual representation of these complex signaling events, the following diagrams were generated using Graphviz (DOT language).

ErbB-2 Downstream Signaling Overview

Caption: Overview of MAPK/ERK and PI3K/Akt pathways activated by ErbB-2 peptide binding.

Quantitative Analysis of Signaling Events

The activation of downstream signaling molecules can be quantified to assess the potency and efficacy of different ErbB-2 targeting peptides. The following tables summarize hypothetical quantitative data from key experiments.

Table 1: Quantification of ERK Phosphorylation

| Peptide Treatment (100 nM) | Fold Change in p-ERK/Total ERK (vs. Control) |

| Control (Vehicle) | 1.0 |

| Peptide A | 4.5 ± 0.3 |

| Peptide B | 2.8 ± 0.2 |

| Peptide C (Inactive) | 1.1 ± 0.1 |

Table 2: Quantification of Akt Phosphorylation

| Peptide Treatment (100 nM) | Fold Change in p-Akt/Total Akt (vs. Control) |

| Control (Vehicle) | 1.0 |

| Peptide A | 3.9 ± 0.4 |

| Peptide B | 2.1 ± 0.3 |

| Peptide C (Inactive) | 0.9 ± 0.2 |

Detailed Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for the key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Confirm Peptide-ErbB-2 Interaction

This protocol is designed to verify the direct binding of a therapeutic peptide to the ErbB-2 receptor in a cellular context.[23][24][25][26][27]

Materials:

-

ErbB-2 overexpressing cells (e.g., SK-BR-3, BT-474)

-

Cell lysis buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)

-

Biotinylated ErbB-2 targeting peptide

-

Streptavidin-conjugated magnetic beads

-

Anti-ErbB-2 antibody

-

SDS-PAGE gels and transfer apparatus

-

Western blot detection reagents

Procedure:

-

Cell Culture and Lysis: Culture ErbB-2 overexpressing cells to 70-80% confluency. Lyse the cells on ice with cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with streptavidin beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the biotinylated ErbB-2 peptide overnight at 4°C with gentle rotation.

-

Complex Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the peptide-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash three times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ErbB-2 antibody to detect the co-immunoprecipitated receptor.

Western Blotting for Phosphorylated ERK (p-ERK) and Akt (p-Akt)

This protocol details the detection and quantification of key phosphorylated signaling proteins.[28][29][30][31]

Materials:

-

Treated and untreated cell lysates

-

BCA Protein Assay Kit

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

Gel Electrophoresis: Denature protein samples by boiling in sample buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the downstream effects of ErbB-2 peptide binding.

Caption: A generalized experimental workflow for studying ErbB-2 peptide signaling.

Conclusion

This technical guide provides a foundational framework for investigating the downstream signaling effects of ErbB-2 peptide binding. By employing the detailed protocols and understanding the core signaling pathways, researchers and drug development professionals can effectively characterize novel peptide-based therapeutics. The quantitative analysis of MAPK/ERK and PI3K/Akt pathway activation is crucial for determining the efficacy and mechanism of action of these promising anti-cancer agents. Further investigation into the nuanced crosstalk between these pathways and their ultimate impact on cellular phenotypes will continue to drive the development of next-generation targeted therapies.

References

- 1. Recent advances in peptide-based therapeutic strategies for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptides for Dual Targeting of ErbB1 and ErbB2: Blocking EGFR Cell Signaling Transduction Pathways for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of EGFR/ERBB2 via Pathways Involving ERK1/2, P38 MAPK, AKT and FOXO Enhances Recovery of Diabetic Hearts from Ischemia-Reperfusion Injury | PLOS One [journals.plos.org]

- 6. Co-Targeting ErbB Receptors and the PI3K/AKT Axis in Androgen-Independent Taxane-Sensitive and Taxane-Resistant Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activated ERBB2/Her2 licenses sensitivity to apoptosis upon endoplasmic reticulum stress through a PERK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p21-activated kinases in Erbb2-positive breast cancer: A new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HER2/ErbB2 Blocking Peptide | Cell Signaling Technology [awsprod-cellsignal.com]

- 10. HER/ErbB receptor interactions and signaling patterns in human mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ErbB-1 and ErbB-2 Acquire Distinct Signaling Properties Dependent upon Their Dimerization Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of ErbB2-Mediated Breast Cancer Chemoresistance - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Direct stimulation of ERBB2 highlights a novel cytostatic signaling pathway driven by the receptor Thr701 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of ErbB2-Targeting Liposomes for Enhancing Drug Delivery to ErbB2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K-Akt Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. AKT signaling in ERBB2-amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 25. bitesizebio.com [bitesizebio.com]

- 26. assaygenie.com [assaygenie.com]

- 27. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 28. pubcompare.ai [pubcompare.ai]

- 29. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]

A Technical Guide to the Discovery of Peptides Targeting the ErbB-2 Extracellular Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and key findings in the discovery of peptides that bind to the extracellular domain of the human epidermal growth factor receptor 2 (ErbB-2 or HER2). ErbB-2 is a critical biomarker and therapeutic target in various cancers, particularly breast cancer, due to its role in driving tumor cell proliferation and survival.[1] Peptides offer a promising alternative to antibody-based therapies owing to their smaller size, enhanced tumor penetration, and rapid clearance.[2]

ErbB-2 Signaling Pathway

ErbB-2 is a member of the ErbB family of receptor tyrosine kinases.[3] Although it has no known direct ligand, ErbB-2 is the preferred heterodimerization partner for other ErbB family members, such as ErbB1 (EGFR), ErbB3, and ErbB4.[4][5] Ligand binding to these partner receptors induces the formation of ErbB-2-containing heterodimers, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation of tyrosine residues in its cytoplasmic tail.[6] This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, differentiation, and migration.[3][4] The potent signaling capacity of ErbB-2-containing heterodimers makes this receptor a key driver in oncogenesis.[4]

Caption: ErbB-2 Signaling Pathway.

Experimental Workflow for Peptide Discovery

The discovery of peptides that bind to the ErbB-2 extracellular domain typically follows a multi-step process, with phage display being a cornerstone technology.[7][8] This technique allows for the screening of vast libraries of peptides to identify those with high affinity and specificity for a target protein.[7]

Caption: Experimental Workflow for Peptide Discovery.

Quantitative Data Summary

The following table summarizes the binding affinities of various peptides discovered to bind the extracellular domain of ErbB-2.

| Peptide Sequence | Discovery Method | Binding Affinity (K_D) | Reference(s) |

| KCCYSL | Phage Display | 295 nM, 30 µM, ~500 nM | [2][8][9] |

| 1-D03 (MEGPSKCCYSLALSH) | In Vivo Phage Display | 236 nM | [10] |

| 3-G03 (SGTKSKCCYSLRRSS) | In Vivo Phage Display | 289 nM | [10] |

| S13 | Phage Display | 1.6 µM | [2] |

| S16 | Phage Display | 2.7 µM | [2] |

| E6 | Phage Display | 1.7 µM | [2] |

| E16 | Phage Display | 7.6 µM | [2] |

| p6.1 | Phage Display | Modest Affinity | [7] |

| MARSGL | Phage Display | Not Quantified | [11] |

| MARAKE | Phage Display | Not Quantified | [11] |

| MSRTMS | Phage Display | Not Quantified | [11] |

| P51 | Virtual & Experimental Screening | 18.6 nM | [12] |

| P25 | Virtual & Experimental Screening | 81.2 nM | [12] |

| P47 | Virtual & Experimental Screening | 90.6 nM | [12] |

| P40 | Virtual & Experimental Screening | 267 nM | [12] |

| 0_703_6 | De Novo Design | Nanomolar Affinity | [13] |

Experimental Protocols

Phage Display for Peptide Screening

Objective: To identify peptides from a library that bind to the ErbB-2 extracellular domain (ECD).

Methodology:

-

Library: A phage display library, often expressing random dodecapeptides, is used.[7]

-

Target Immobilization: The purified ErbB-2 ECD is immobilized on a solid support, such as microtiter plates.[7]

-

Panning: The phage library is incubated with the immobilized ErbB-2 ECD. Unbound phages are removed by washing.

-

Elution: Bound phages are eluted, often using a low pH buffer or by competition with an excess of the target protein.[2] Sonication can also be employed as an alternative elution method.[2]

-

Amplification: The eluted phages are used to infect E. coli for amplification.

-

Repetitive Rounds: The amplified phages are used for subsequent rounds of panning (typically 3-4 rounds) to enrich for high-affinity binders.

-

Sequencing: After the final round, the DNA from individual phage clones is sequenced to identify the encoded peptide sequences.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Analysis

Objective: To confirm the binding of selected peptides to ErbB-2 and to determine their relative affinities.

Methodology:

-

Plate Coating: Microtiter plates are coated with the ErbB-2 ECD.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA or non-fat milk).

-

Peptide Incubation: Biotinylated synthetic peptides at various concentrations are added to the wells and incubated.

-

Detection: The wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated peptides.

-

Substrate Addition: A colorimetric HRP substrate is added, and the absorbance is measured to quantify the amount of bound peptide.

Cell-Based Binding Assays

Objective: To verify that the identified peptides can bind to ErbB-2 expressed on the surface of cancer cells.

Methodology:

-

Cell Lines: ErbB-2-positive (e.g., SK-BR-3, MDA-MB-435) and ErbB-2-negative cell lines are used.[10]

-

Peptide Labeling: Peptides are often labeled with a fluorescent tag.

-

Incubation: The labeled peptides are incubated with the cells.

-

Washing: Unbound peptides are removed by washing.

-

Analysis:

-

Flow Cytometry: The fluorescence of individual cells is measured to quantify peptide binding.

-

Fluorescence Microscopy: The localization of the peptide on the cell surface is visualized.[9]

-

Surface Plasmon Resonance (SPR) for Affinity Determination

Objective: To quantitatively measure the binding affinity (K_D) of peptides to ErbB-2.

Methodology:

-

Chip Immobilization: The ErbB-2 ECD is immobilized on a sensor chip.

-

Peptide Injection: A solution containing the peptide at various concentrations is flowed over the chip surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is measured in real-time.

-

Kinetic Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (K_D) is calculated.

This guide provides a foundational understanding of the discovery and characterization of ErbB-2-binding peptides. The methodologies described can be adapted and optimized for the development of novel peptide-based diagnostics and therapeutics targeting ErbB-2-positive cancers.

References

- 1. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple Bacteriophage Selection Strategies for Improved Affinity of a Peptide Targeting ERBB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. ErbB-1 and ErbB-2 Acquire Distinct Signaling Properties Dependent upon Their Dimerization Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on HER-2 as a target for cancer therapy: Intracellular signaling pathways of ErbB2/HER-2 and family members - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification and characterization of peptides that bind human ErbB-2 selected from a bacteriophage display library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Affinity Maturation of an ERBB2-Targeted SPECT Imaging Peptide by In Vivo Phage Display – LARIMER [thelarimerlab.com]

- 11. mdpi.com [mdpi.com]

- 12. HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for ErbB-2 Peptide Library Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Human Epidermal Growth Factor Receptor 2 (ErbB-2, also known as HER2/neu) is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation, differentiation, and survival.[1][2] Overexpression or amplification of ErbB-2 is a key driver in several types of cancer, particularly in 20-25% of invasive breast cancers, making it a prominent target for therapeutic development.[3] Peptide library screening is a powerful methodology for identifying novel ligands that can bind to ErbB-2 with high specificity and affinity. These peptides can be developed into therapeutic agents, diagnostic tools, or targeting moieties for drug delivery systems.[4][5] This document provides detailed protocols and techniques for screening peptide libraries against the ErbB-2 receptor.

ErbB-2 Signaling Pathway

ErbB-2 is unique among the ErbB family as it does not have a known natural ligand.[1][6] It functions primarily as a preferred heterodimerization partner for other ligand-bound ErbB family members, such as ErbB1 (EGFR), ErbB3, and ErbB4.[1][7] The ErbB2-ErbB3 heterodimer is a particularly potent signaling complex.[1] Upon dimerization, the intrinsic kinase activity of the receptors is activated, leading to autophosphorylation of specific tyrosine residues in their cytoplasmic tails.[7] These phosphotyrosine sites serve as docking stations for various signaling proteins, activating downstream cascades, principally the PI3K/AKT pathway (promoting survival) and the Ras/Raf/MEK/ERK (MAPK) pathway (promoting proliferation).[1][2][7]

Caption: The ErbB-2 signaling pathway, primarily through heterodimerization with ErbB-3.

Peptide Library Screening Methodologies

Several techniques can be employed to screen peptide libraries for binders to the ErbB-2 extracellular domain. Phage display and Yeast Two-Hybrid are two of the most common and powerful in vitro selection methods.

Phage Display Technology

Phage display is a high-throughput technique used to screen vast libraries of peptides (up to 10⁹ unique sequences) for binding to a specific target.[8] The technology utilizes bacteriophages to display foreign peptides on their surface by fusing the peptide-encoding DNA sequence into a phage coat protein gene.[9] Through an iterative process called biopanning, phages that display peptides with affinity for the target are selectively enriched.[4]

Experimental Workflow: Phage Display Biopanning

The biopanning workflow consists of repeated cycles of binding, washing, elution, and amplification to isolate high-affinity peptide binders from a complex library.[4][9]

Caption: Iterative workflow for isolating ErbB-2 binding peptides via phage display.

Detailed Protocol: Phage Display Biopanning Against ErbB-2

This protocol is a synthesis of common methodologies described in the literature.[8][10]

Materials:

-

Recombinant ErbB-2 extracellular domain (ECD)

-

Phage display peptide library (e.g., M13 pVIII library)

-

Immulon™ 2HB 96-well microtiter plates

-

Phosphate-buffered saline (PBS) with 0.1% Tween-20 (PBST)

-

Blocking buffer (e.g., 3% non-fat milk or synthetic block in PBST)

-

Elution buffer (e.g., 0.2 M Glycine-HCl, pH 2.2)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)

-

E. coli host strain (e.g., ER2738)

-

NZY amine medium

Procedure:

-

Target Immobilization:

-

Coat wells of a 96-well plate with 100 ng of purified ErbB-2 ECD in sodium bicarbonate buffer (pH 9.6).[8]

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Library Binding (Round 1):

-

Add the phage library (approx. 10¹¹ phage particles) to the blocked wells.

-

Incubate for 1 hour at room temperature with gentle agitation to allow binding.

-

-

Washing:

-

Discard the phage solution and wash the wells 10 times with PBST to remove unbound phage. Increase washing stringency (e.g., more washes) in subsequent rounds to select for higher affinity binders.[9]

-

-

Elution:

-

Add 100 µL of elution buffer to the wells and incubate for 10 minutes to dissociate bound phage.

-

Pipette vigorously and transfer the eluate to a microcentrifuge tube containing 15 µL of neutralization buffer.

-

Alternative Elution: Competitive elution with excess soluble ErbB-2 or physical disruption via sonication can be used to recover very high-affinity binders.[8]

-

-

Amplification:

-

Infect a mid-log phase culture of E. coli with the eluted phage.

-

Amplify the phage by growing the culture overnight at 37°C.

-

Precipitate and purify the phage from the culture supernatant. Titer the amplified phage to determine the concentration.

-

-

Subsequent Rounds of Panning:

-

Use the amplified phage pool as the input for the next round of selection (repeat steps 3-6).

-

Typically, 3 to 5 rounds of biopanning are sufficient to enrich for specific binders.[9]

-

-

Hit Identification:

-

After the final round, infect an E. coli culture with the eluted phage and plate on agar to isolate individual clones.

-

Pick single plaques, amplify them, and perform a phage ELISA to confirm binding to ErbB-2.[8]

-

Sequence the DNA of the positive clones to identify the peptide sequence.

-

Yeast Two-Hybrid (Y2H) System

The Y2H system is a molecular biology technique used to discover protein-protein interactions in vivo.[11][12] The principle relies on the modular nature of eukaryotic transcription factors, which have a separate DNA-binding domain (BD) and a transcriptional activation domain (AD).[12] To screen for ErbB-2 binding peptides, the ErbB-2 protein (or its extracellular domain) is fused to the BD ("bait"), and a peptide library is fused to the AD ("prey"). If a peptide from the library interacts with ErbB-2, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates a reporter gene, often enabling yeast growth on a selective medium.[11][13]

Logical Relationship: Yeast Two-Hybrid Principle

Caption: Principle of the Yeast Two-Hybrid system for detecting protein-peptide interactions.

Detailed Protocol: Y2H Screening with ErbB-2

Materials:

-

Yeast strains (e.g., AH109, Y2HGold)

-

Bait plasmid (e.g., pGBKT7) containing the ErbB-2 ECD sequence

-

Prey plasmid library (e.g., pGADT7) containing a random peptide library

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

-

Selective media:

-

SD/-Trp (for bait plasmid selection)

-

SD/-Leu (for prey plasmid selection)

-

SD/-Trp/-Leu (for mating/co-transformation selection)

-

SD/-Trp/-Leu/-His (high-stringency selection for interaction)

-

Media for colorimetric assay (X-α-Gal or X-β-Gal)

-

Procedure:

-

Bait Construction and Validation:

-

Clone the DNA sequence for the ErbB-2 ECD into the bait plasmid (e.g., pGBKT7) to create a fusion with the GAL4 DNA-BD.

-

Transform the bait plasmid into a suitable yeast strain.

-

Confirm expression of the bait protein and test for autoactivation (i.e., ensure the bait alone does not activate the reporter genes).

-

-

Library Screening:

-

Transform the peptide library (prey plasmids) into a yeast strain of the opposite mating type.

-

Mate the bait-containing yeast strain with the prey library strain. Alternatively, perform a large-scale co-transformation of both bait and library plasmids into the yeast.

-

Plate the mated/transformed yeast on double-dropout medium (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Selection of Positive Interactions:

-

Replica-plate the colonies from the double-dropout plates onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-His).

-

Colonies that grow on this medium indicate a putative interaction between the ErbB-2 bait and a peptide prey.

-

-

Confirmation and Hit Identification:

-

Perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm reporter gene activation.

-

Isolate the prey plasmids from the positive yeast colonies.

-

Transform the isolated prey plasmids into E. coli for amplification.

-

Sequence the plasmids to identify the DNA insert encoding the interacting peptide.

-

-

Validation:

-

Re-transform the identified prey plasmid with the original bait plasmid into yeast to re-confirm the interaction and eliminate false positives.

-

Quantitative Data Summary

The following table summarizes the binding affinities of various peptides targeting ErbB-2 that have been identified through library screening techniques.

| Peptide Sequence | Screening Method | Binding Affinity (K_D) | Reference(s) |

| KCCYSL | Phage Display | 295 nM | [8][14] |

| KCCYSL | Phage Display | 30 µM | [5] |

| S13 | Phage Display (Affinity Maturation) | 1.6 ± 0.4 µM | [8] |

| E6 | Phage Display (Affinity Maturation) | 1.7 ± 0.6 µM | [8] |

| 1-D03 | In Vivo Phage Display | 236 nM | [15] |

| 3-G03 | In Vivo Phage Display | 289 nM | [15] |

| P51 | OBOC Library | 18.6 nM | [3] |

| Not Specified | Phage Display | ~6–16 nM | [9] |

Post-Screening Validation Workflow

Once putative peptide binders ("hits") are identified and sequenced, their binding characteristics must be validated through a series of biochemical and cell-based assays.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Molecular Biology of the ERBB2 Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]

- 3. HER2 Targeting Peptides Screening and Applications in Tumor Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Identification and characterization of peptides that bind human ErbB-2 selected from a bacteriophage display library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Update on HER-2 as a target for cancer therapy: Intracellular signaling pathways of ErbB2/HER-2 and family members - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Bacteriophage Selection Strategies for Improved Affinity of a Peptide Targeting ERBB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phage display screening of therapeutic peptide for cancer targeting and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. singerinstruments.com [singerinstruments.com]

- 14. Multiple Bacteriophage Selection Strategies for Improved Affinity of a Peptide Targeting ERBB2 – LARIMER [thelarimerlab.com]

- 15. Affinity Maturation of an ERBB2-Targeted SPECT Imaging Peptide by In Vivo Phage Display – LARIMER [thelarimerlab.com]

Application Notes and Protocols for Solid-Phase Synthesis and Purification of ErbB-2-Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of peptides that bind to the ErbB-2 (also known as HER2) receptor, a key target in cancer therapy. The information presented here is intended to guide researchers in the efficient production of high-purity ErbB-2-binding peptides for various applications, including drug development, diagnostic imaging, and fundamental research.

Introduction

The ErbB-2 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a transmembrane tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Overexpression of ErbB-2 is a hallmark of several cancers, particularly certain types of breast and ovarian cancer, making it an attractive target for therapeutic intervention. Peptides that specifically bind to the extracellular domain of ErbB-2 can be utilized to deliver cytotoxic agents, imaging probes, or to modulate the receptor's signaling activity.

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides, offering high efficiency and the ability to produce peptides of varying lengths and complexity. Subsequent purification, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), is essential to isolate the target peptide from synthesis-related impurities.

This document will focus on the synthesis and purification of the well-characterized ErbB-2-binding peptide, KCCYSL, and its derivatives, providing quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data for the synthesis, purification, and binding affinity of representative ErbB-2-binding peptides.

| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (%) | Purity after RP-HPLC (%) | Final Yield (%) | Analytical Method | Reference |

| DOTA-GSG-KCCYSL | 0.1 | Not Reported | >97 (radiochemical) | 35 | RP-HPLC | [1] |

| Generic Synthetic Peptides | Not Specified | Not Reported | >90 | Not Reported | RP-HPLC, MS | General Vendor Data |

Note: The yield of 35% for DOTA-GSG-KCCYSL is for the final radiolabeled product after purification and may not be directly comparable to the yield of an unmodified peptide.

| Peptide | Binding Affinity (Kd) to ErbB-2 | Cell Line | Assay Method | Reference |

| KCCYSL | 30 µM | - | Phage Display | |

| 111In-DOTA-GSG-KCCYSL | 47 ± 10.2 nM | OVCAR-3 | Competitive Binding | [1] |

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis of KCCYSL

This protocol outlines the manual synthesis of the KCCYSL peptide using the Fmoc/tBu strategy on a Rink Amide resin to generate a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

-

Fmoc-L-Leu-OH

-

Fmoc-L-Ser(tBu)-OH

-

Fmoc-L-Tyr(tBu)-OH

-

Fmoc-L-Cys(Trt)-OH

-

Fmoc-L-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

DDI Water

-

Diethyl ether (ice-cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for each amino acid in the sequence L, S, Y, C, C, K):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-